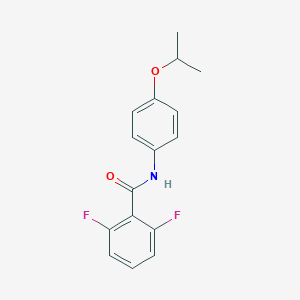
2,6-difluoro-N-(4-isopropoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-difluoro-N-(4-isopropoxyphenyl)benzamide is a chemical compound that has been extensively studied in the field of scientific research. This compound has shown promising results in various areas such as cancer treatment, neuroprotection, and anti-inflammatory effects.
Wissenschaftliche Forschungsanwendungen
2,6-difluoro-N-(4-isopropoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of cancer, neurodegenerative diseases, and inflammation. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and pancreatic cancer. In neurodegenerative diseases, it has been shown to protect neurons from oxidative stress and improve cognitive function. In inflammation research, it has been shown to reduce the production of inflammatory cytokines and improve symptoms of inflammatory diseases.
Wirkmechanismus
The mechanism of action of 2,6-difluoro-N-(4-isopropoxyphenyl)benzamide is not fully understood. However, studies have suggested that it may act by inhibiting various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. It may also act by modulating the expression of various genes involved in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
2,6-difluoro-N-(4-isopropoxyphenyl)benzamide has been shown to have various biochemical and physiological effects. In cancer research, it has been shown to induce cell cycle arrest and apoptosis, inhibit angiogenesis, and inhibit the migration and invasion of cancer cells. In neurodegenerative diseases, it has been shown to protect neurons from oxidative stress, reduce inflammation, and improve cognitive function. In inflammation research, it has been shown to reduce the production of inflammatory cytokines, inhibit the activation of immune cells, and improve symptoms of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,6-difluoro-N-(4-isopropoxyphenyl)benzamide in lab experiments include its high potency, selectivity, and low toxicity. It is also relatively easy to synthesize and purify. However, its limitations include its poor solubility in water, which may limit its use in certain experiments. It may also have off-target effects, which may complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the study of 2,6-difluoro-N-(4-isopropoxyphenyl)benzamide. One direction is to study its potential use in combination with other drugs for cancer treatment. Another direction is to study its potential use in the treatment of other neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to identify its potential off-target effects.
Synthesemethoden
The synthesis of 2,6-difluoro-N-(4-isopropoxyphenyl)benzamide involves the reaction of 2,6-difluorobenzoyl chloride with 4-isopropoxyaniline in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is obtained after purification using column chromatography.
Eigenschaften
Produktname |
2,6-difluoro-N-(4-isopropoxyphenyl)benzamide |
|---|---|
Molekularformel |
C16H15F2NO2 |
Molekulargewicht |
291.29 g/mol |
IUPAC-Name |
2,6-difluoro-N-(4-propan-2-yloxyphenyl)benzamide |
InChI |
InChI=1S/C16H15F2NO2/c1-10(2)21-12-8-6-11(7-9-12)19-16(20)15-13(17)4-3-5-14(15)18/h3-10H,1-2H3,(H,19,20) |
InChI-Schlüssel |
SJKPJYCHPUSQEO-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2F)F |
Kanonische SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4E)-1-(3-chlorophenyl)-5-(3-fluorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B266891.png)
![(4E)-1-(3-chloro-4-methylphenyl)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B266893.png)
![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B266894.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B266895.png)
![2-ethoxy-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B266899.png)
![2-fluoro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B266902.png)
![N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide](/img/structure/B266904.png)

![N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide](/img/structure/B266906.png)

![N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B266918.png)
![N-(2,3-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B266921.png)
![(2H-1,3-Benzodioxol-5-ylmethyl)(([3-(pyrimidin-2-yloxy)phenyl]methyl))amine](/img/structure/B266922.png)
![N-(2,4-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B266924.png)